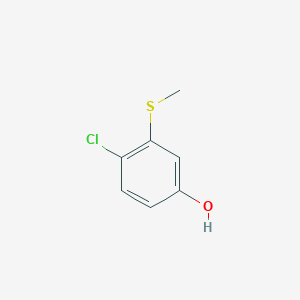

4-Chloro-3-(methylthio)phenol

Description

BenchChem offers high-quality 4-Chloro-3-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-3-methylsulfanylphenol |

InChI |

InChI=1S/C7H7ClOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |

InChI Key |

KFOOSZAEJSXBFW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 4-Chloro-3-(methylthio)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-(methylthio)phenol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Chloro-3-(methylthio)phenol and the analytical methodologies for its thorough characterization. This molecule, possessing a unique combination of a chlorinated phenol and a thioether moiety, is a compound of interest for researchers in medicinal chemistry and materials science. The guide is designed for professionals in drug development and chemical research, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices. We will delve into a multi-step synthesis, leveraging established and reliable organic transformations, and detail the spectroscopic and physical characterization required to validate the final product's identity and purity.

Introduction and Strategic Importance

4-Chloro-3-(methylthio)phenol is a substituted phenol derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a hydroxyl, a chloro, and a methylthio group—on the aromatic ring offers multiple points for further chemical modification.

-

The Phenolic Hydroxyl Group: Acts as a key hydrogen bond donor and can be a precursor for ether and ester linkages.

-

The Chloro Substituent: Enhances the lipophilicity of the molecule and can participate in various coupling reactions. Chlorine is a vital element in many pharmaceuticals, contributing to their biological activity.[1]

-

The Methylthio Group: Can be oxidized to sulfoxide and sulfone derivatives, significantly altering the electronic and steric properties of the molecule, which is a common strategy in drug design.

Given its structural features, 4-Chloro-3-(methylthio)phenol is a valuable intermediate for creating libraries of novel compounds for biological screening. This guide provides a scientifically grounded pathway for its synthesis and characterization.

Retrosynthetic Analysis and Synthetic Strategy

Our proposed retrosynthesis starts by disconnecting the methylthio group, suggesting a precursor like 4-chlorophenol that can be functionalized. However, direct introduction of a sulfur-containing group at the meta-position to the hydroxyl group is challenging due to the ortho-, para-directing nature of the hydroxyl group in electrophilic aromatic substitution.[2]

A more robust strategy involves starting with a precursor where the desired substitution pattern is already established or can be easily achieved. 3-Aminophenol is an excellent starting material. The amino group can be converted into a variety of functional groups via diazotization, and its directing effects differ from that of a hydroxyl group, allowing for more controlled substitutions.

The forward synthesis pathway is outlined below.

Caption: Proposed multi-step synthesis of 4-Chloro-3-(methylthio)phenol.

Experimental Protocols: Synthesis

This section details the step-by-step methodology for the synthesis of 4-Chloro-3-(methylthio)phenol.

Step 1: Protection of the Phenolic Hydroxyl Group

Rationale: The acidic proton of the phenol group would interfere with the subsequent diazotization reaction. Therefore, it is protected as a benzyl ether, which is stable under the conditions of the following steps and can be easily removed at the end of the synthesis.

Protocol:

-

To a solution of 3-aminophenol (1 eq.) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-amino-3-(benzyloxy)benzene.

Step 2: Diazotization and Introduction of the Methylthio Group

Rationale: The amino group is converted into a diazonium salt, which is an excellent leaving group and can be displaced by a nucleophile. In this case, we use dimethyl disulfide as the source of the methylthio group.

Protocol:

-

Dissolve 1-amino-3-(benzyloxy)benzene (1 eq.) in a mixture of hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of dimethyl disulfide (Me₂S₂, 2 eq.) in a suitable solvent like chloroform.

-

Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. The reaction is often catalyzed by a copper salt.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(benzyloxy)-3-(methylthio)benzene.

-

Purify by column chromatography.

Step 3: Electrophilic Chlorination

Rationale: The benzyloxy and methylthio groups are both ortho-, para-directing. The position para to the benzyloxy group (and ortho to the methylthio group) is sterically accessible and electronically activated, making it the most likely site for electrophilic chlorination. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent for activated aromatic rings.[3]

Protocol:

-

Dissolve 1-(benzyloxy)-3-(methylthio)benzene (1 eq.) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

-

Add sulfuryl chloride (1.05 eq.) dropwise while stirring and maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to obtain 4-chloro-1-(benzyloxy)-3-(methylthio)benzene.

Step 4: Deprotection of the Benzyl Ether

Rationale: The final step is the removal of the benzyl protecting group to reveal the free phenol. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve 4-chloro-1-(benzyloxy)-3-(methylthio)benzene (1 eq.) in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-Chloro-3-(methylthio)phenol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization of 4-Chloro-3-(methylthio)phenol

A combination of spectroscopic and physical methods is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the characterization of 4-Chloro-3-(methylthio)phenol.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-Chloro-3-(methylthio)phenol, based on known data for similar compounds.[4][5][6]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.1-7.3 (d, 1H, Ar-H), δ ~6.7-6.9 (m, 2H, Ar-H), δ ~5.0-6.0 (s, broad, 1H, OH), δ ~2.4 (s, 3H, S-CH₃) | The aromatic protons will appear as distinct signals due to their different chemical environments. The phenolic proton is typically broad and its chemical shift is solvent-dependent. The methyl protons of the thioether group will be a sharp singlet. |

| ¹³C NMR | δ ~155 (C-OH), δ ~135 (C-S), δ ~130 (C-Cl), δ ~115-125 (aromatic C-H), δ ~15 (S-CH₃) | The carbon attached to the oxygen will be the most downfield. The other quaternary carbons will also be downfield. The methyl carbon will be significantly upfield. |

| IR Spectroscopy | ~3200-3550 cm⁻¹ (broad, O-H stretch), ~3000-3100 cm⁻¹ (C-H aromatic stretch), ~2900-3000 cm⁻¹ (C-H aliphatic stretch), ~1500-1600 cm⁻¹ (C=C aromatic ring stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~600-800 cm⁻¹ (C-Cl stretch) | The broad O-H stretch is characteristic of a hydrogen-bonded phenol.[7] The other peaks correspond to the various functional groups present in the molecule. |

| Mass Spectrometry | Molecular ion (M⁺) peak and an (M+2)⁺ peak in an approximate 3:1 ratio. | The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. |

Physical Properties

| Property | Description |

| Appearance | Expected to be a white to off-white solid at room temperature.[8] |

| Solubility | Likely soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water.[9] |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, the related compound 4-chloro-3-methylphenol has a melting point of 63-66 °C.[10][11] |

| Purity | A purity of >98% is typically desired for drug development applications, as confirmed by techniques like HPLC or GC.[12] |

Safety Considerations

Chlorinated phenols and their derivatives should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound or structurally related chemicals.[12]

Conclusion

This guide has outlined a logical and robust multi-step synthesis for 4-Chloro-3-(methylthio)phenol, a valuable intermediate for chemical and pharmaceutical research. The provided protocols are based on well-established chemical principles, and the detailed characterization workflow ensures the validation of the final product's identity and purity. By explaining the rationale behind each experimental choice, this document serves as a practical and educational resource for scientists working in the field.

References

-

ResearchGate. (2025). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of 4-Chloro-3-methylphenol (PCMC): A Comprehensive Overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]

-

LANXESS. (2015). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

-

PubMed. (2007). In vitro dermal penetration of 4-chloro-3-methylphenol from commercial metal working fluid and aqueous vehicles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

-

PubMed Central. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

-

LookChem. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Electrophilic aromatic substitution – Knowledge and References. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorophenol. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Canada.ca. (n.d.). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.

-

JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Infrared spectrum of randomly oriented 4-nitrothiophenol on mid-IR.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

-

PubMed. (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols | MDPI [mdpi.com]

- 4. 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Methyl-4-(methylthio)phenol(3120-74-9) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(Methylthio)phenol(1073-72-9) MS spectrum [chemicalbook.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. atamankimya.com [atamankimya.com]

- 9. nbinno.com [nbinno.com]

- 10. lanxess.com [lanxess.com]

- 11. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-(methylthio)phenol | 473255-64-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Chlorophenols: A Case Study on 4-Chloro-3-methylphenol and an Analysis of the Putative Properties of 4-Chloro-3-(methylthio)phenol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of substituted chlorophenols, with a primary focus on the well-characterized compound 4-Chloro-3-methylphenol (PCMC) . Due to the limited availability of public data on 4-Chloro-3-(methylthio)phenol , this document utilizes PCMC as a surrogate to detail the essential analytical protocols and characterization workflows required for such molecules. Furthermore, this guide offers expert insights into the anticipated influence of the methylthio substituent on the core properties of the phenol ring, providing a predictive framework for researchers. Detailed, field-proven experimental methodologies for determining key physicochemical parameters are presented, aimed at equipping researchers, scientists, and drug development professionals with a robust toolkit for the characterization of novel or under-documented chemical entities.

Introduction and Statement of Purpose

The functionalization of the phenolic ring with halogens and sulfur-containing moieties is a cornerstone of synthetic chemistry, yielding compounds with a vast spectrum of applications, from pharmaceutical intermediates to specialized biocides.[1] A thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its successful application, providing the foundational data for predicting its behavior, bioavailability, reactivity, and toxicological profile.

The subject of this guide is 4-Chloro-3-(methylthio)phenol (CAS No. 473255-64-0). However, a comprehensive literature and database search reveals a significant scarcity of published experimental data for this specific compound. To address this knowledge gap in a scientifically rigorous manner, this guide will pursue a dual-pronged approach:

-

Part A will provide an in-depth analysis of the well-documented and structurally analogous compound, 4-Chloro-3-methylphenol (CAS No. 59-50-7), also known as p-Chloro-m-cresol (PCMC). This will serve as a practical case study and a baseline for understanding this class of compounds.

-

Part B will provide a theoretical and predictive analysis of how the substitution of a methyl group with a methylthio group is expected to alter key physicochemical properties.

-

Part C will detail the essential, universally applicable experimental protocols required to fully characterize a compound like 4-Chloro-3-(methylthio)phenol, thereby creating a self-validating system for its investigation.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process a research scientist would undertake when confronted with a novel compound.

Part A: Case Study of 4-Chloro-3-methylphenol (PCMC)

PCMC is a widely used biocide and preservative, valued for its broad-spectrum efficacy against bacteria, yeasts, and fungi.[1] Its extensive use in cosmetics, metalworking fluids, adhesives, and paints has led to its thorough characterization.[1][2]

Chemical Identity and Structure

-

IUPAC Name: 4-chloro-3-methylphenol[3]

-

Synonyms: p-Chloro-m-cresol (PCMC), Chlorocresol, 3-Methyl-4-chlorophenol[1]

-

CAS Number: 59-50-7[3]

-

Molecular Formula: C₇H₇ClO[3]

-

Molecular Weight: 142.58 g/mol [3]

-

Chemical Structure:

Summary of Physicochemical Properties

The core physicochemical data for 4-Chloro-3-methylphenol are summarized in the table below for ease of reference. These values represent the foundational knowledge required before undertaking any experimental work.

| Property | Value | Source(s) |

| Physical State | White to pinkish crystalline solid with a phenolic odor. | [1][3][4] |

| Melting Point | 64-66 °C | [1][3][4] |

| Boiling Point | 235-239 °C (at 1013 hPa) | [3][5] |

| Water Solubility | 3.8 - 4.0 g/L (at 20 °C) | [1] |

| Solubility in Organics | Freely soluble in alcohols (e.g., ethanol), ethers, and ketones. Soluble in aqueous alkali. | [1] |

| pKa | 9.55 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.10 | [3] |

| Vapor Pressure | <0.1 hPa (at 20 °C) | [5] |

| Density | ~1.37 g/cm³ (at 20 °C) | [1] |

| Flash Point | 118 °C | [5] |

| Autoignition Temperature | 590 °C | [3] |

Safety, Handling, and Toxicology

As a Senior Application Scientist, it is my responsibility to emphasize that robust science begins with safety. Chlorinated phenols are potent, biologically active molecules that demand respect and proper handling.

-

Hazard Profile: 4-Chloro-3-methylphenol is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction and respiratory irritation.[5][6] It is also classified as very toxic to aquatic life with long-lasting effects.[5][6]

-

Personal Protective Equipment (PPE): When handling PCMC, particularly in solid/powder form, a comprehensive PPE strategy is mandatory. This includes wearing chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[6] For operations that may generate dust, a NIOSH-approved air-purifying particulate respirator is essential.[2]

-

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals like copper and brass.[6]

-

Toxicological Summary: Accidental ingestion can be harmful, with animal data indicating that ingestion of less than 150 grams could be fatal or cause serious organ damage.[6] It is corrosive and can be absorbed through the skin, potentially leading to systemic effects.[1][2][6]

Part B: Predictive Analysis of 4-Chloro-3-(methylthio)phenol

While experimental data is scarce, we can apply fundamental principles of physical organic chemistry to predict how the electronic and steric properties of the methylthio (-SCH₃) group, compared to the methyl (-CH₃) group, will influence the physicochemical properties of the parent phenol.

Structural Comparison Logic

Caption: Logical flow from surrogate to target compound and predicted property changes.

-

Acidity (pKa): The methyl group (-CH₃) is a weak electron-donating group by hyperconjugation, which slightly destabilizes the phenoxide anion and thus makes the phenol less acidic (higher pKa) than phenol itself. The methylthio group (-SCH₃) has a more complex effect. The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). For a meta-substituent, the inductive effect typically dominates. Therefore, the -SCH₃ group at the meta position should be net electron-withdrawing, stabilizing the phenoxide anion more than a methyl group.

-

Prediction: The pKa of 4-Chloro-3-(methylthio)phenol is expected to be lower (more acidic) than the 9.55 value of PCMC.

-

-

Lipophilicity (LogP): The LogP value is a measure of a compound's hydrophobicity. While both methyl and methylthio groups contribute to lipophilicity, the larger sulfur atom and the potential for polar interactions with the lone pairs might slightly decrease the LogP compared to a simple alkyl group. However, the overall contribution of the sulfur atom often increases lipophilicity.

-

Prediction: The LogP of 4-Chloro-3-(methylthio)phenol is likely to be similar to or slightly higher than the 3.10 value of PCMC.

-

-

Solubility: Increased acidity could lead to slightly better solubility in basic aqueous solutions due to more favorable salt formation. The overall polarity is not expected to change dramatically.

-

Prediction: Water solubility will likely remain low, in the same order of magnitude as PCMC (~4 g/L), but may show enhanced solubility in alkaline media.

-

-

Reactivity and Stability: The most significant difference lies in the reactivity of the substituent. The methyl group is relatively inert. The methylthio group, however, is susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide (-SOCH₃), and stronger agents can form a sulfone (-SO₂CH₃). This introduces a new reactive handle and significantly alters the molecule's polarity and biological activity. Aqueous solutions may also be more sensitive to light and air compared to PCMC.

Part C: Standard Operating Procedures for Physicochemical Characterization

The following protocols are presented as robust, field-proven methods for determining the critical physicochemical properties of a novel or under-characterized compound like 4-Chloro-3-(methylthio)phenol.

Workflow for Complete Characterization

This diagram outlines the logical flow of experiments, starting from basic identity confirmation and proceeding to more complex property determination.

Sources

An In-depth Technical Guide to Phenolic Compounds: Clarifying the Nomenclature and Properties of 4-Chloro-3-(methylthio)phenol and Related Structures

Introduction

In the landscape of chemical research and development, precise nomenclature is paramount for the accurate identification and characterization of compounds. This guide addresses the inquiry into "4-Chloro-3-(methylthio)phenol." An extensive search of chemical databases reveals that this specific compound is not widely documented with a registered CAS (Chemical Abstracts Service) number, suggesting it may be a novel or less common substance. However, the name suggests a close relationship to two well-characterized and commercially significant compounds: 4-Chloro-3-methylphenol and 4-(Methylthio)phenol .

This technical guide, therefore, aims to provide comprehensive information on these two related compounds, which are of significant interest to researchers, scientists, and drug development professionals. By dissecting their nomenclature, properties, synthesis, and applications, we can offer valuable insights that may align with the original inquiry.

Part 1: 4-Chloro-3-methylphenol

4-Chloro-3-methylphenol, also known as p-Chloro-m-cresol (PCMC), is a chlorinated phenol that has found widespread use as a disinfectant and preservative.

Nomenclature and Identification

Physicochemical Properties

4-Chloro-3-methylphenol is a white to pinkish crystalline solid with a characteristic phenolic odor.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 63-66 °C | [1][2][3] |

| Boiling Point | 235-239 °C | [2][3] |

| Water Solubility | 4 g/L (20 °C) | [2] |

| Flash Point | 118 °C | [2][3] |

| pKa | 9.55 | [2] |

Synthesis

The primary industrial synthesis of 4-chloro-3-methylphenol involves the chlorination of m-cresol.[2][4] This electrophilic aromatic substitution reaction is a standard method for producing chlorinated phenols.[5]

Caption: Synthesis of 4-Chloro-3-methylphenol.

Applications in Research and Industry

4-Chloro-3-methylphenol is valued for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[2][4]

-

Preservative: It is widely used as a preservative in a variety of products, including paints, inks, glues, adhesives, and metalworking fluids.[1][2][3][4]

-

Disinfectant and Antiseptic: It serves as an active ingredient in topical antiseptic preparations for skin and wound disinfection.[2][3][4]

-

Pharmaceutical Formulations: It is used as a preservative in some pharmaceutical preparations, particularly topical creams and some injectables, typically at a concentration of 0.1% to 0.2%.[2][4]

Safety and Handling

4-Chloro-3-methylphenol is toxic by ingestion, inhalation, and skin absorption.[1][2][3] It is corrosive and can cause severe skin burns and eye damage.[3][6][7] Allergic skin reactions have also been reported.[3][7] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[6][8] It is also very toxic to aquatic life with long-lasting effects.[6][7]

Part 2: 4-(Methylthio)phenol

4-(Methylthio)phenol is a sulfur-containing phenol that is a valuable intermediate in the synthesis of various organic compounds.

Nomenclature and Identification

-

Systematic IUPAC Name: 4-(methylthio)phenol[9]

-

Common Names: p-(Methylthio)phenol, 4-Hydroxythioanisole[9]

-

Molecular Formula: C₇H₈OS[10]

-

Molecular Weight: 140.20 g/mol [10]

Physicochemical Properties

Key physicochemical properties for 4-(Methylthio)phenol are presented below.

| Property | Value | Source |

| Boiling Point | 269.68 °C (estimated) | [9] |

| Flash Point | 127.7 °C (estimated, closed cup) | [9] |

| Water Solubility | 9593 mg/L at 25 °C (estimated) | [9] |

| logP (o/w) | 1.780 | [9] |

Synthesis

One documented method for the synthesis of 4-(Methylthio)phenol involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid, such as sulfuric acid.[11] Optimal reaction conditions have been reported to achieve yields between 79.3% and 83.5%.[11] Another approach involves a multi-step process starting from the reaction of a phenol with thiophosgene.[12]

Caption: Synthesis of 4-(Methylthio)phenol.

Applications in Research and Industry

4-(Methylthio)phenol primarily serves as an intermediate in organic synthesis.

-

Pesticide Manufacturing: It is a useful intermediate for the production of pesticides.[11]

-

Chemical Synthesis: Its functional groups (hydroxyl and methylthio) make it a versatile building block for more complex molecules in various chemical industries.

Safety and Handling

Detailed safety information for 4-(Methylthio)phenol is less commonly available in universally accessible safety data sheets compared to 4-Chloro-3-methylphenol. However, as with all phenolic compounds, it should be handled with care. Standard laboratory safety precautions, including the use of PPE, are recommended. It is important to consult a comprehensive Safety Data Sheet (SDS) before use.

Conclusion

References

-

LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved February 5, 2026, from [Link]

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: p-Chlorothiophenol.

-

The Good Scents Company. (n.d.). 4-(methyl thio) phenol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved February 5, 2026, from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. Retrieved February 5, 2026, from [Link]

- ChemicalBook. (2025, February 1). 4-Chloro-3-methylphenol - Safety Data Sheet.

-

ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved February 5, 2026, from [Link]

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-3-methylphenol - Material Safety Data Sheet.

- Google Patents. (1988, June 28). US4754072A - Preparation of thiophenols from phenols.

Sources

- 1. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 3. lanxess.com [lanxess.com]

- 4. atamankimya.com [atamankimya.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-(methyl thio) phenol, 1073-72-9 [thegoodscentscompany.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Chloro-3-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Chloro-3-(methylthio)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are meticulously derived from the known spectral characteristics of analogous compounds, including 4-chloro-3-methylphenol and thioanisole, and are grounded in fundamental principles of spectroscopic interpretation and substituent effects. This document aims to serve as a valuable resource for researchers in identifying and characterizing this compound, and to provide a framework for the spectroscopic analysis of similarly substituted phenolic structures.

Introduction

4-Chloro-3-(methylthio)phenol is a substituted aromatic compound featuring a phenol backbone with chloro and methylthio functional groups. The unique electronic interplay between the electron-donating hydroxyl and methylthio groups, and the electron-withdrawing chloro group, imparts distinct chemical and physical properties to the molecule, making it a subject of interest for various applications, including as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

A thorough understanding of the spectroscopic signature of 4-Chloro-3-(methylthio)phenol is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed, predicted spectroscopic profile to aid researchers in these endeavors.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts for 4-Chloro-3-(methylthio)phenol are based on the analysis of 4-chloro-3-methylphenol, with adjustments made for the substitution of a methyl group with a methylthio group. The methylthio group is expected to exert a moderate deshielding effect on a benzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~5.0 - 6.0 | br s | - |

| H-2 | ~7.10 | d | ~2.5 |

| H-5 | ~6.85 | dd | ~8.5, 2.5 |

| H-6 | ~7.20 | d | ~8.5 |

| SCH₃ | ~2.48 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm. Its chemical shift and broadness are influenced by hydrogen bonding and the concentration of the sample.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-6: This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most deshielded of the aromatic protons, appearing as a doublet around δ 7.20 ppm with a typical ortho coupling constant of approximately 8.5 Hz.

-

H-2: This proton is ortho to the hydroxyl group and meta to the chlorine. It is predicted to resonate as a doublet around δ 7.10 ppm with a small meta coupling constant of about 2.5 Hz.

-

H-5: This proton is ortho to the methylthio group and meta to the hydroxyl group. It is expected to appear as a doublet of doublets around δ 6.85 ppm, showing both ortho (~8.5 Hz) and meta (~2.5 Hz) coupling.

-

-

Methylthio Protons (SCH₃): The three protons of the methylthio group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately δ 2.48 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-(methylthio)phenol in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Figure 1. Predicted ¹H NMR signal assignments for 4-Chloro-3-(methylthio)phenol.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts are based on the known spectrum of 4-chloro-3-methylphenol, with adjustments for the electronic effects of the methylthio group. The sulfur atom in the methylthio group is less electronegative than the carbon of a methyl group, which will influence the chemical shifts of the attached and nearby carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2 | ~116 |

| C-3 (C-SCH₃) | ~135 |

| C-4 (C-Cl) | ~125 |

| C-5 | ~128 |

| C-6 | ~130 |

| SCH₃ | ~16 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most deshielded of the aromatic carbons due to the electronegativity of the oxygen atom, resonating at approximately δ 155 ppm.

-

C-3 (C-SCH₃): The carbon bearing the methylthio group is predicted to be significantly deshielded, with a chemical shift around δ 135 ppm.

-

C-4 (C-Cl): The carbon attached to the chlorine atom will also be deshielded, with an expected chemical shift of about δ 125 ppm.

-

C-6, C-5, and C-2: The remaining aromatic carbons are predicted to appear in the range of δ 116-130 ppm. Their precise chemical shifts are influenced by the combined electronic effects of all three substituents.

-

SCH₃: The carbon of the methylthio group is expected to resonate in the aliphatic region, at approximately δ 16 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Determine the chemical shifts of the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Figure 2. Workflow for acquiring and analyzing a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch (SCH₃) |

| ~1600, ~1470 | Medium to Strong | C=C aromatic ring stretch |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1100 | Medium | C-Cl stretch |

| ~700 - 600 | Medium | C-S stretch |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A strong and broad absorption band between 3550 and 3200 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded phenol.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methylthio group should appear between 2920 and 2850 cm⁻¹.

-

C=C Aromatic Ring Stretches: Two or more bands of medium to strong intensity are predicted around 1600 and 1470 cm⁻¹, corresponding to the C=C stretching vibrations within the aromatic ring.[1]

-

C-O Stretch: A strong absorption band around 1230 cm⁻¹ is characteristic of the C-O stretching vibration in phenols.[1]

-

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a medium intensity band around 1100 cm⁻¹.

-

C-S Stretch: The C-S stretching vibration typically gives rise to a medium intensity band in the 700-600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted fragmentation pattern for 4-Chloro-3-(methylthio)phenol is based on the stability of the resulting fragments.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion peak, with isotopic peak for ³⁷Cl) |

| 159/161 | Medium | [M - CH₃]⁺ |

| 124 | Medium | [M - CH₃ - Cl]⁺ |

| 96 | Medium | [M - CH₃ - Cl - CO]⁺ |

| 45 | High | [CHS]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 174, corresponding to the molecular weight of the compound (for the ³⁵Cl isotope). An isotopic peak at m/z 176 with approximately one-third the intensity of the m/z 174 peak will be observed due to the natural abundance of the ³⁷Cl isotope.

-

[M - CH₃]⁺: Loss of a methyl radical from the methylthio group is a likely fragmentation pathway, resulting in a fragment at m/z 159 (and an isotopic peak at m/z 161).

-

Further Fragmentation: Subsequent loss of a chlorine radical (m/z 124) and a molecule of carbon monoxide (m/z 96) from the phenolic ring are plausible fragmentation pathways.

-

[CHS]⁺: A prominent peak at m/z 45, corresponding to the [CHS]⁺ fragment, is also anticipated.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion peak and major fragment ions.

Figure 3. Predicted major fragmentation pathways for 4-Chloro-3-(methylthio)phenol in EI-MS.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of 4-Chloro-3-(methylthio)phenol, encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The interpretations are based on established principles and data from analogous compounds. While these predictions offer a robust framework for the identification and characterization of this molecule, it is imperative that they are ultimately validated against experimentally acquired data. This guide serves as a foundational resource for researchers working with this compound and highlights the power of predictive spectroscopy in modern chemical research.

References

-

NIST Chemistry WebBook. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Synthetic Versatility of 4-Chloro-3-(methylthio)phenol: A Gateway to Novel Chemical Entities

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-Chloro-3-(methylthio)phenol in modern organic synthesis. While direct literature on this specific molecule is nascent, its true potential lies in its unique trifunctional architecture, combining a nucleophilic hydroxyl group, an electrophilically versatile aromatic ring, and reactive chloro and methylthio substituents. This document will explore plausible synthetic routes to this compound, delve into the predicted reactivity of its functional groups, and propose its application as a key building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Detailed, field-proven experimental protocols for analogous transformations are provided to guide researchers in harnessing the synthetic power of this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Trifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-3-(methylthio)phenol presents itself as a highly attractive, yet underutilized, scaffold for synthetic chemists. Its structure is characterized by a phenol ring substituted with a chloro atom, a methylthio group, and a hydroxyl group. This unique combination of functionalities imparts a rich and diverse reactivity profile, making it a versatile precursor for a wide range of chemical transformations.

The hydroxyl group can act as a nucleophile or be readily converted into a variety of other functional groups. The chloro substituent, while deactivating the ring to some extent, serves as a useful handle for cross-coupling reactions and can influence the regioselectivity of further substitutions. The methylthio group is not merely a spectator; it can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of derived molecules, or it can be a target for C-S bond cleavage and functionalization.

This guide will illuminate the synthetic potential of 4-Chloro-3-(methylthio)phenol, providing a roadmap for its preparation and subsequent elaboration into novel and potentially bioactive compounds.

Proposed Synthetic Pathways to 4-Chloro-3-(methylthio)phenol

The direct, documented synthesis of 4-Chloro-3-(methylthio)phenol is not extensively reported in the literature. However, based on established principles of electrophilic aromatic substitution and functional group interconversion, two primary retrosynthetic pathways can be envisioned.

Pathway A: Electrophilic Chlorination of 3-(Methylthio)phenol

This approach commences with the commercially available 3-aminophenol, which can be converted to 3-(methylthio)phenol. Subsequent electrophilic chlorination is then employed to introduce the chloro substituent.

Causality of Experimental Choices: The directing effects of the substituents on the aromatic ring are the cornerstone of this synthetic strategy. The hydroxyl group is a powerful ortho-, para-director and an activating group. The methylthio group is also an ortho-, para-director. The combined influence of these two groups will strongly direct the incoming electrophile (chloronium ion) to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the methylthio group, and one of the ortho positions is sterically hindered. Therefore, chlorination is expected to occur predominantly at the position ortho to the hydroxyl group and meta to the methylthio group, which is the desired C-4 position.

Caption: Proposed synthetic route starting from 3-aminophenol.

Pathway B: Introduction of a Methylthio Group to 4-Chloro-3-methylphenol

An alternative strategy involves the introduction of the methylthio group onto a pre-existing chlorinated phenol. This pathway would start with the readily available 4-chloro-3-methylphenol.

Causality of Experimental Choices: In 4-chloro-3-methylphenol, the hydroxyl and methyl groups are both ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating. The position para to the strongly activating hydroxyl group is occupied by the chloro atom. The two ortho positions to the hydroxyl group are viable for substitution. One of these positions is also ortho to the methyl group and meta to the chloro group, making it electronically favorable for electrophilic attack. The introduction of a methylthio group can be achieved through various methods, including reaction with dimethyl disulfide in the presence of an acid catalyst.

Caption: Alternative synthetic route starting from m-cresol.

Key Reactions and Transformations

The trifunctional nature of 4-Chloro-3-(methylthio)phenol opens the door to a multitude of synthetic transformations, allowing for the generation of a diverse library of derivatives.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization.

-

O-Alkylation and O-Arylation: Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl substituents, potentially modulating the compound's solubility and biological activity.

-

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters, which can serve as prodrugs or introduce new functionalities.

-

Conversion to a Triflate: Transformation of the hydroxyl group into a triflate provides an excellent leaving group for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form C-C, C-N, or C-O bonds at this position.

Reactions Involving the Chloro Substituent

The chloro atom on the aromatic ring is a key site for cross-coupling reactions, enabling the introduction of a wide array of substituents.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of a C-C bond, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, providing access to a range of aniline derivatives.

-

Sonogashira Coupling: The introduction of alkynyl groups can be achieved through this palladium-copper co-catalyzed reaction.

Transformations of the Methylthio Group

The methylthio group offers unique opportunities for functionalization.

-

Oxidation: Controlled oxidation with reagents such as hydrogen peroxide or m-CPBA can yield the corresponding sulfoxide or sulfone. These oxidized derivatives often exhibit altered electronic properties and biological activities.

-

Nickel-Catalyzed Cross-Coupling: The methylthio group can be replaced by hydrogen, alkyl, or aryl groups via nickel-induced Grignard reactions, offering a pathway to further diversify the molecular scaffold.[1]

Caption: Key reaction pathways for derivatization.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in 4-Chloro-3-(methylthio)phenol are found in a variety of bioactive molecules. This suggests that derivatives of this compound could exhibit interesting pharmacological or agrochemical properties.

As a Scaffold for Anti-inflammatory Agents

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a substituted aromatic ring. The thioanisole moiety, in particular, is present in some compounds with anti-inflammatory properties. By derivatizing 4-Chloro-3-(methylthio)phenol, for example, through acylation of the hydroxyl group with ibuprofen or naproxen, novel hybrid molecules with potentially enhanced or dual-action anti-inflammatory activity could be synthesized.[2][3]

In the Development of Novel Antimicrobial Agents

Chlorinated phenols are well-known for their antiseptic and antimicrobial properties.[4][5][6] The presence of the methylthio group could modulate this activity and provide a basis for the development of new antimicrobial agents with improved efficacy or a broader spectrum of activity.

As an Intermediate for Agrochemicals

Many herbicides and fungicides contain chlorinated aromatic rings. The specific substitution pattern of 4-Chloro-3-(methylthio)phenol could serve as a starting point for the synthesis of novel pesticides. For instance, derivatization of the hydroxyl group to form phenoxyacetic acid derivatives is a common strategy in herbicide design.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₇H₇ClOS |

| Molecular Weight | 174.65 g/mol |

| LogP | 3.1 |

| pKa (phenol) | ~8.5 |

| Boiling Point | ~250 °C |

| Melting Point | ~50-60 °C |

Note: These values are estimations based on the structure and may vary.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations analogous to those proposed for the synthesis and derivatization of 4-Chloro-3-(methylthio)phenol. These protocols are intended as a guide and may require optimization for the specific substrate.

Protocol for Electrophilic Chlorination of a Phenol (Analogous to Pathway A)

Reaction: Chlorination of 3-(methylthio)phenol to 4-Chloro-3-(methylthio)phenol.

Materials:

-

3-(Methylthio)phenol (1 equivalent)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

Dissolve 3-(methylthio)phenol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride dropwise via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-Chloro-3-(methylthio)phenol.

Protocol for Suzuki-Miyaura Coupling of a Chloro-Aromatic Compound

Reaction: Coupling of 4-Chloro-3-(methylthio)phenol with phenylboronic acid.

Materials:

-

4-Chloro-3-(methylthio)phenol (1 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene/Water (4:1 mixture)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon atmosphere

Procedure:

-

To a round-bottom flask, add 4-Chloro-3-(methylthio)phenol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

4-Chloro-3-(methylthio)phenol, while not yet a commonplace reagent, holds significant untapped potential as a versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse chemical space of novel compounds. The synthetic strategies and reaction protocols outlined in this guide are intended to provide a solid foundation for researchers to explore the chemistry of this promising molecule. It is anticipated that the derivatization of 4-Chloro-3-(methylthio)phenol will lead to the discovery of new chemical entities with valuable applications in the pharmaceutical and agrochemical industries.

References

- Manikrao A.M., et al. (2023). Synthesis of new compounds based on this triazole as potential antibacterial agents. MDPI.

- (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing).

- (2023).

- TCI (Shanghai) Development Co., Ltd. 2-Chlorothioanisole 17733-22-1.

- (2022). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.

- (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. PMC - NIH.

- (2024). Synthesis, Reaction and Biological Activity of Thiazoles. PubMed.

- Google Patents. (2023). Combinations of agrochemicals with metabolic inhibitors.

- PubChem. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732.

- Wenkert, E., et al. (1985). Replacement of methylthio functions on aromatic heterocycles by hydrogen, alkyl and aryl groups via nickel-induced Grignard reactions. The Journal of Organic Chemistry.

- Google Patents. (1978). Process for producing thioanisole.

- Smith, K., & El-Hiti, G. A. (2021).

- LANXESS. 4-Chloro-3-methylphenol.

- (2024). Catalytic regioselective chlorination of phenols in the presence of polysulfide polymer containing 1, 3, 4-thiadiazole unit.

- MDPI. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)

- Sigma-Aldrich. 3-Methyl-4-(methylthio)phenol 97 3120-74-9.

- Encyclopedia.pub. (2021).

- FMC Corp. Technology Portfolio.

- (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid.

- (2024).

- SIELC Technologies. (2018). 3-Methyl-4-(methylthio)phenol.

- (N.D.). A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS.

- 4-chloro-3-methyl-phenol.

- (2015). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PMC.

- (2024). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv.

- Santa Cruz Biotechnology. 4-Chloro-3-methylphenol.

- Filo. (2025). Phenol react with socl2.

- (2025). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles.

- LookChem. (2024). Cas 1073-72-9,4-(Methylthio)phenol.

Sources

- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meirols A–C: Bioactive Catecholic Compounds from the Marine-Derived Fungus Meira sp. 1210CH-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technology Portfolio | FMC Corp [fmc.com]

An In-Depth Technical Guide to the Biological Activity Screening of 4-Chloro-3-(methylthio)phenol Derivatives

Foreword: The Strategic Imperative for Novel Phenolic Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as antimicrobial resistance and the demand for more selective anticancer agents. Phenolic compounds, ubiquitous in nature and synthetic chemistry, represent a privileged starting point for medicinal chemistry campaigns due to their inherent biological activities and synthetic tractability.[1] This guide focuses on a specific, underexplored chemical space: derivatives of 4-Chloro-3-(methylthio)phenol. The unique electronic and steric properties conferred by the chloro-, methylthio-, and hydroxyl- groups make this scaffold an intriguing platform for generating libraries of compounds with diverse pharmacological potential.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the causal logic behind experimental choices, establishing a framework for a robust, self-validating screening cascade designed to identify and characterize novel bioactive agents derived from this core structure.

The 4-Chloro-3-(methylthio)phenol Core: A Scaffold for Innovation

The parent compound, 4-Chloro-3-(methylthio)phenol, serves as the foundational building block. Its structure is characterized by:

-

A Phenolic Hydroxyl Group: A key site for hydrogen bonding, a proton donor in radical scavenging reactions, and a convenient handle for synthetic modification (e.g., etherification, esterification).

-

A Chlorine Atom (C4): This electron-withdrawing group modulates the acidity of the phenol and influences the electronic distribution of the entire aromatic ring, potentially enhancing membrane permeability and metabolic stability. Chlorinated phenols are valuable intermediates in the synthesis of antiseptics and herbicides.[2]

-

A Methylthio Group (C3): The sulfur atom introduces a unique nucleophilic center and can participate in various biological interactions. Its presence can significantly alter the lipophilicity and metabolic profile of the derivatives.

The strategic value of this scaffold lies in its potential for multi-point derivatization, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways to Derivative Libraries

Generating a diverse library of derivatives is the first critical step. While a comprehensive synthesis guide is beyond our present scope, a common and powerful strategy involves leveraging the reactivity of the phenolic hydroxyl group and the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce a wide range of aryl or alkyl substituents, creating novel C-C bonds and expanding molecular diversity.[3][4]

A Hierarchical Screening Strategy: From Hit Identification to Lead Characterization

A successful screening campaign is not a random collection of assays but a logical, tiered progression. The objective is to efficiently triage large numbers of compounds, eliminate inactive or overly toxic ones, and focus resources on the most promising candidates.

Caption: A hierarchical workflow for screening 4-Chloro-3-(methylthio)phenol derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[5] Screening for this activity is a logical first step.

Rationale and Mechanistic Considerations

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[6] For example, studies on structurally related thiourea derivatives have shown that they can target bacterial type II topoisomerases, essential enzymes for DNA replication.[6]

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8] This method is quantitative, reproducible, and amenable to high-throughput formats.

Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. The causality here is critical: a standardized inoculum ensures that the MIC value is not skewed by an over- or under-representation of bacterial cells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB. A typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.

-

The final volume in each well before adding bacteria should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the compound concentration, achieving the desired final test concentrations.

-

-

Controls (Self-Validating System):

-

Growth Control: Wells containing only broth and inoculum (no compound). This must show clear turbidity.

-

Sterility Control: Wells containing only broth. This must remain clear.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the susceptibility of the bacterial strain.[6]

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect on its own.

-

-

Incubation & Reading:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Data Presentation and Interpretation

Results should be summarized in a table for clear comparison across derivatives and bacterial strains.

Table 1: Example Antimicrobial Activity (MIC in µg/mL)

| Compound ID | Derivative Structure (R-group) | S. aureus (Gram-positive) | E. coli (Gram-negative) |

| CMPD-01 | -H (Parent) | 64 | >128 |

| CMPD-02 | -CH₂-Ph | 8 | 32 |

| CMPD-03 | -C(O)-Ph | 16 | 64 |

| CMPD-04 | -CH₂-Ph-4-Cl | 2 | 16 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Interpretation: In this hypothetical data, derivatization clearly enhances activity. The addition of a 4-chlorobenzyl group (CMPD-04) significantly improves potency against both strains, suggesting a promising direction for SAR exploration. Derivatives with electron-donating alkyl substituents have shown promise in similar scaffolds.[9]

Antioxidant Activity Screening

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds are excellent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals.[10]

Rationale and Mechanism

The primary mechanism for phenolic antioxidants is often Hydrogen Atom Transfer (HAT).[10] The antioxidant (ArOH) donates its phenolic hydrogen to a radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•) that does not propagate the radical chain reaction. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE).[11]

Caption: Principle of the DPPH antioxidant assay.

Key Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen for antioxidant activity.[12] It relies on the color change of the stable DPPH radical from deep violet to pale yellow upon reduction by an antioxidant.[12]

Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Prepare stock solutions of the test derivatives and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of various concentrations of the test compounds (or control) to the wells.

-

For the blank (control), add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial to prevent photo-degradation of the DPPH radical.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

-

Data Presentation and Interpretation

Table 2: Example Antioxidant Activity (DPPH Scavenging)

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) |

| CMPD-01 | -H (Parent) | 95.2 |

| CMPD-05 | -OCH₃ (at C2) | 45.8 |

| CMPD-06 | -OH (at C2) | 15.3 |

| Ascorbic Acid | (Positive Control) | 25.5 |

Interpretation: The introduction of an additional electron-donating group, especially a second hydroxyl group (CMPD-06), can dramatically increase antioxidant activity, likely by lowering the O-H bond dissociation enthalpy.[13] This highlights a clear SAR trend.

Anticancer / Cytotoxicity Screening

A critical activity for many novel therapeutics is the ability to selectively kill cancer cells. Thiourea and oxadiazole derivatives of related chloro-phenols have demonstrated significant anticancer activity.[9][14]

Rationale and Mechanistic Considerations

Anticancer agents can act through numerous pathways, including the induction of apoptosis (programmed cell death), inhibition of key enzymes like tubulin (disrupting cell division), or intercalation with DNA.[15] An initial screen aims to identify compounds that reduce the viability of cancer cells.

Caption: The enzymatic conversion underlying the MTT cytotoxicity assay.

Key Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product.[17]

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., NCI-H460 lung cancer line[14]) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

-

Include a "vehicle control" (e.g., DMSO) and an untreated control. A positive control (e.g., Doxorubicin) should also be run.

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

-

Incubate for 2-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[18]

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation and Selectivity:

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

The IC₅₀ (concentration causing 50% inhibition of cell growth) is calculated.

-

Crucially, the assay should be run in parallel on a non-cancerous cell line (e.g., normal human keratinocytes[9]) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A high SI is a hallmark of a promising anticancer candidate.

-

Data Presentation and Interpretation

Table 3: Example Cytotoxicity Data

| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) NCI-H460 (Cancer) | IC₅₀ (µM) HaCaT (Normal) | Selectivity Index (SI) |

| CMPD-07 | -NH-C(S)-NH-Ph | 9.8 | 85.3 | 8.7 |

| CMPD-08 | -NH-(1,3,4-oxadiazole)-Ph | 5.2 | 78.4 | 15.1 |

| Doxorubicin | (Positive Control) | 0.1 | 1.5 | 15.0 |

Interpretation: Both derivatives show cytotoxic activity. CMPD-08, with an oxadiazole linker, is more potent and shows a higher selectivity for the cancer cell line over the normal cell line, making it a more attractive candidate for further investigation.

Conclusion and Future Directions

The systematic screening of 4-Chloro-3-(methylthio)phenol derivatives offers a fertile ground for the discovery of novel bioactive compounds. The hierarchical approach detailed in this guide—progressing from broad primary screens to quantitative secondary assays and finally to mechanistic studies—provides a robust framework for identifying compounds with significant antimicrobial, antioxidant, or selective anticancer properties.

The most promising "hits" identified through this cascade become "leads" for the next phase of drug development. Future work would involve:

-

Lead Optimization: Synthesizing a focused library of analogues around the most promising lead structures to further refine SAR and improve potency and selectivity.

-

In-depth Mechanistic Studies: Utilizing advanced assays (e.g., time-kill kinetics for antimicrobials, cell cycle analysis for anticancer agents) to elucidate the precise mechanism of action.[19]

-

In Vivo Evaluation: Testing the most promising candidates in relevant animal models to assess efficacy, pharmacokinetics, and safety.

By integrating rational synthetic design with a rigorous and logically structured screening strategy, the full therapeutic potential of the 4-Chloro-3-(methylthio)phenol scaffold can be effectively unlocked.

References

-

Title: Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases Source: PubMed URL: [Link]

-

Title: Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies Source: PubMed URL: [Link]

-

Title: Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol Source: PMC URL: [Link]

-

Title: Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives Source: PMC URL: [Link]

-